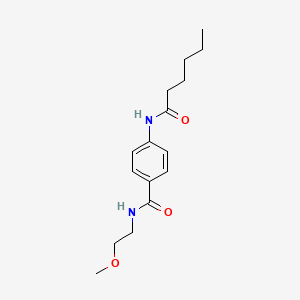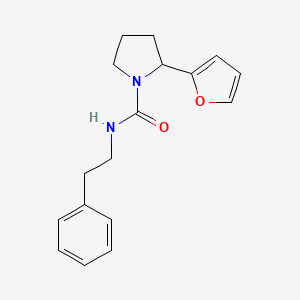
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide
Vue d'ensemble
Description
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide, also known as HMB, is a chemical compound that has been studied for its potential applications in scientific research. HMB is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide is not fully understood, but it is thought to act through various signaling pathways. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to activate the mTOR signaling pathway, which is involved in cell growth and proliferation. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism. Additionally, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects, including the modulation of protein synthesis and degradation, the regulation of energy metabolism, and the modulation of the immune response. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to increase protein synthesis and decrease protein degradation, leading to an increase in muscle mass and strength. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has also been shown to increase energy metabolism and may have potential applications in the treatment of metabolic disorders. Additionally, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide is stable under a wide range of conditions, making it suitable for long-term storage and use in experiments. 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide is also highly soluble in water, making it easy to prepare solutions for use in experiments. However, one limitation of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide is its relatively high cost compared to other compounds used in scientific research.
Orientations Futures
There are several future directions for research on 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide. One area of research is the development of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide-based therapies for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Another area of research is the investigation of the molecular mechanisms underlying the effects of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide on protein synthesis, energy metabolism, and the immune response. Additionally, research on the pharmacokinetics and pharmacodynamics of 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide may lead to the development of more effective and efficient 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide-based therapies.
Applications De Recherche Scientifique
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 4-(hexanoylamino)-N-(2-methoxyethyl)benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-15(19)18-14-9-7-13(8-10-14)16(20)17-11-12-21-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXZKSYYECVXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(hexanoylamino)-N-(2-methoxyethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(4-butoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B4674525.png)
![2-[(3-allyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-benzylacetamide](/img/structure/B4674533.png)
![methyl 2-[({2-[(2,5-dimethylphenyl)sulfonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4674548.png)
![N-(2,4-difluorobenzyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4674562.png)

![4-bromo-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4674570.png)

![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4674584.png)
![ethyl 4-benzyl-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B4674587.png)
![2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4674595.png)


![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4674640.png)
![{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B4674651.png)